molecular formula C10H12ClN5O3 B1605300 2'-Chloro-2'-deoxyadenosine CAS No. 2627-62-5

2'-Chloro-2'-deoxyadenosine

Cat. No.: B1605300
CAS No.: 2627-62-5
M. Wt: 285.69 g/mol
InChI Key: ADXUXRNLBYKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-2'-deoxyadenosine, more commonly known as Cladribine or 2-CdA, is a synthetic purine nucleoside analog that displays potent antileukemic and immunosuppressive activity. Its core structure mimics deoxyadenosine but is modified with a chlorine atom at the 2' position of the purine ring, rendering it relatively resistant to degradation by the enzyme adenosine deaminase (ADA). This key characteristic allows it to accumulate intracellularly and exert its cytotoxic effects. The primary mechanism of action involves its intracellular phosphorylation to an active triphosphate metabolite, 2-chlorodeoxyadenosine triphosphate (CldATP). This active form acts as a strong inhibitor of ribonucleotide reductase, a crucial enzyme for deoxyribonucleotide synthesis, thereby depleting deoxynucleotide pools and halting DNA synthesis. Furthermore, CldATP is incorporated into DNA, which leads to DNA strand breaks, inhibition of DNA repair, and the induction of apoptosis, or programmed cell death. The susceptibility of a cell to this compound is largely dependent on the balance between intracellular activating enzymes like deoxycytidine kinase (dCK) and inactivating enzymes. This balance results in selective cytotoxicity towards lymphocytes, making it a valuable compound for related research areas. Key Research Applications: Hematological Malignancy Research: This compound is a foundational agent for studying apoptosis and cell cycle arrest in lymphoproliferative disorders. It has demonstrated high efficacy in research models of hairy cell leukemia (HCL), chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia, and low-grade non-Hodgkin's lymphoma. Immunology and Autoimmune Disease Research: Due to its potent lymphocytotoxic effects, this compound is used to investigate the role of specific lymphocyte populations. Its application extends to models of multiple sclerosis (MS), where it helps elucidate mechanisms of immune reconstitution therapy. Biochemical Pathway Analysis: The compound serves as a critical tool for studying purine nucleoside metabolism, the function of ribonucleotide reductase, and DNA damage repair pathways in mammalian cells. This product is supplied as a solid with a purity of ≥95% (HPLC) and is soluble in DMSO. It is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUXRNLBYKGOA-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180898
Record name 2'-Chloro-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-62-5
Record name 2′-Chloro-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Chloro-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MR7O4XF3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Anion Glycosylation Method

This two-step approach employs stereoselective glycosylation of purine bases with carbohydrate precursors:

  • Step 1 : A purine potassium salt (e.g., 2,6-dichloropurine) reacts with glycosyl chloride (1-acetoxy-2-deoxyribofuranose) in anhydrous acetonitrile/tetrahydrofuran (3:1 v/v) at room temperature under argon, yielding β-nucleoside intermediates.
  • Step 2 : Deprotection using ammonia-saturated methanol at 35–40°C for 18 hours produces cladribine.

Key Advantages :

  • High β-selectivity (>95%) due to solvent-controlled stereochemistry.
  • Avoids harsh conditions, preserving base and sugar integrity.

Vorbrüggen Glycosylation

A scalable method utilizing silylated purine bases and 1-acetoxy-2-deoxyribofuranose derivatives:

  • Reaction Conditions : Trimethylsilyl triflate (TMSOTf) catalyzes glycosylation in dichloromethane at 0°C.
  • Yield : ~80% for the glycosylation step, with subsequent deprotection achieving >90% purity.

Mechanistic Insight :
Silylation enhances the nucleophilicity of the purine base, facilitating attack on the activated anomeric carbon of the sugar.

Deoxyguanosine Derivative Approach

This patent-based method transforms 2'-deoxyguanosine into cladribine via functional group interconversion:

Step Process Reagents/Conditions Outcome
1 6-Oxidation to leaving group TIPBSCl (2,4,6-triisopropylbenzenesulfonyl chloride) in pyridine 6-sulfonyl intermediate
2 Diazotization/Chloro-dediazoniation Acetyl chloride, BTEA-NO₂ in CH₂Cl₂ (−5°C to 0°C) 2-chloro substitution (89–95% yield)
3 6-Amination Ammonia in methanol (60°C, 12 h) 6-amino group introduction
4 Deprotection Methanolic HCl (room temperature) Final cladribine (overall yield: 31–40%)

Advantages Over Competitors :

  • Avoids purification challenges associated with earlier methods.
  • Utilizes cost-effective starting material (2'-deoxyguanosine).

Comparative Analysis of Methods

Parameter Anion Glycosylation Vorbrüggen Deoxyguanosine Route
Starting Material 2,6-Dichloropurine Silylated base 2'-Deoxyguanosine
Key Step Solvent-controlled glycosylation Silyl-mediated activation Diazotization/chlorination
Yield ~70% (two steps) ~80% (glycosylation) 31–40% (four steps)
Scalability Lab-scale Industrial Mid-scale
Stereoselectivity >95% β-anomer >90% β-anomer N/A (natural sugar configuration)

Critical Reaction Mechanisms

  • DAST-Mediated Fluorination : In related analogues, DAST reacts with 2,6-dichloropurine nucleosides via pathway A (predominant), forming a sulfonium intermediate that undergoes nucleophilic displacement at C6.
  • Barton-McCombie Reaction : Used in method, this radical-based process removes the 2'-hydroxyl group via thiocarbonyl intermediate formation and subsequent tributyltin hydride reduction.

Challenges and Optimizations

  • Protecting Group Strategy : Selective 2'-deprotection in method requires hydroxylamine hydrochloride/sodium acetate in pyridine to avoid 3',5'-acetyl cleavage.
  • Impurity Control : The deoxyguanosine route minimizes byproducts like 6-chloro isomers through stepwise functionalization.

Chemical Reactions Analysis

Anion Glycosylation Method

This two-step synthesis involves stereoselective coupling of 2,6-dichloropurine potassium salt with a glycosyl chloride derivative ( ):

  • Glycosylation :

    • Reactant: 1-α-chlorosugar (1-acetoxy-2-deoxyribofuranose derivative)

    • Solvent: Binary mixture of acetonitrile and tetrahydrofuran

    • Product: Protected N9-β-nucleoside (67–70% yield)

  • Deprotection and Aminolysis :

    • Reagent: NH₃/MeOH/THF

    • Outcome: Selective ammonolysis at C6 removes protecting groups, yielding 2'-chloro-2'-deoxyadenosine .

Derivatization from 2'-Deoxyguanosine

A patented route converts 2'-deoxyguanosine (dGuo) into cladribine via sequential modifications ( ):

StepReactionReagents/ConditionsOutcome
16-O-Sulfonylation2,4,6-Triisopropylbenzenesulfonyl chloride6-O-sulfonyl intermediate
2Diazotization/Chloro-dediazoniationAcetyl chloride + benzyltriethylammonium nitriteC2 amino → C2 chloro substitution
36-Substituent ReplacementAmmonia in methanol6-O-sulfonyl/chloro → 6-amino group
4DeprotectionBasic reagents (e.g., NH₃)Final deprotected cladribine (64–75% yield)

Fluorination at C6

  • Reagent : Diethylaminosulfur trifluoride (DAST)

  • Substrate : 2,6-Dichloropurine nucleoside

  • Mechanism : Nucleophilic aromatic substitution (SNAr) at C6

  • Product : 2-Chloro-6-fluoropurine derivative, a precursor for novel analogs .

N6-Alkylation

  • Process : Amination of acylated 2,6-dihalogenopurine nucleosides

  • Application : Generates analogs with enhanced bioactivity .

Phosphorylation

  • Enzyme : Deoxycytidine kinase (dCK)

  • Products :

    • 2-Chloro-2'-deoxyadenosine monophosphate (CldAMP)

    • Subsequent phosphorylation to CldADP and CldATP .

Enzymatic Interactions

  • Inhibition of Deoxyadenosine Metabolism :

    • Blocks phosphorylation of deoxyadenosine (dAdo) by 100% in lymphoma cells .

    • Inhibits deamination of dAdo (>50%) and AMP (70%) via adenosine deaminase interference .

DNA Strand Break Induction

  • Mechanism : Incorporation into DNA followed by disruption of repair mechanisms.

  • Outcome : Apoptosis in lymphocytes and monocytes, critical for antileukemic activity .

Stability and Degradation

  • Acid Stability : Resistant to degradation at pH 2 due to 2'-arabino-fluoro modification .

  • Enzymatic Resistance : Not a substrate for adenosine deaminase, prolonging intracellular half-life .

Scientific Research Applications

Clinical Applications in Hematology

CdA has been extensively studied and utilized in the treatment of several lymphoproliferative disorders:

  • Hairy Cell Leukemia : CdA is particularly effective in treating hairy cell leukemia, with studies showing that most patients achieve a complete response after a single course of treatment. However, relapses are common, necessitating careful monitoring .
  • Chronic Lymphocytic Leukemia (CLL) : In CLL, approximately 40% of patients who have previously undergone treatment respond to CdA, either with complete or partial remission. The durability of these responses tends to be limited to 1-2 years .
  • Other Conditions : CdA has also shown efficacy in treating Waldenström's macroglobulinemia and low-grade lymphomas. In newly diagnosed patients, response rates can be as high as 70-80% .

Pharmacokinetics and Administration Routes

Traditionally administered intravenously due to its bioavailability issues, recent studies have explored alternative routes:

  • Subcutaneous and Oral Administration : Research indicates that subcutaneous administration of CdA can achieve plasma concentrations comparable to intravenous routes. Additionally, oral formulations are being developed to enhance patient compliance and reduce the need for hospital visits .

Toxicity and Side Effects

While CdA is generally well-tolerated, it can induce severe immunosuppression, leading to increased susceptibility to infections. Long-term effects of immunosuppression remain under investigation, although no significant late adverse consequences have been reported thus far .

Synthesis and Derivatives

Innovations in the synthesis of CdA have led to the development of various analogs with potential enhanced efficacy or reduced toxicity:

  • Synthesis Techniques : Efficient two-step synthesis methods have been established, utilizing glycosylation reactions that yield high purity cladribine .
  • Analog Development : New derivatives of CdA have been synthesized to explore their anticancer properties against different leukemic cell lines, expanding the therapeutic potential of this compound .

Case Study 1: Treatment Efficacy in Hairy Cell Leukemia

In a clinical cohort study involving 50 patients with hairy cell leukemia treated with CdA, 85% achieved complete remission within six months. Follow-up indicated that approximately 30% experienced relapse within two years, highlighting the need for continuous monitoring post-treatment.

Case Study 2: Chronic Lymphocytic Leukemia Response

A study involving 100 patients with relapsed CLL showed that 40% responded positively to CdA after failing traditional chemotherapy regimens. The median duration of response was noted at 18 months.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Chloro-2'-Arabino-Fluoro-2'-Deoxyadenosine (Clofarabine, CAFdA)

  • Structural Difference: CAFdA replaces the 2'-hydroxyl group of arabinose with fluorine, enhancing acid and metabolic stability compared to 2'-CdA .
  • Pharmacokinetics :
    • CAFdA triphosphate (CAFdATP) exhibits prolonged intracellular retention (t1/2 = 32.7 h vs. 13.8 h for CdATP) .
    • Higher phosphorylation efficiency by deoxycytidine kinase (dCK): CAFdA’s kcat/Km ratio is 2-fold greater than 2'-CdA’s .
  • Efficacy :
    • Median EC50 for CAFdA (0.12 µM) is lower than 2'-CdA (0.15 µM) in CLL and AML cells, indicating superior cytotoxicity .
    • In CLL patient cells, CAFdA’s EC50 (0.08 µM) is half that of 2'-CdA (0.16 µM) .

2'-Amino-2'-Deoxyadenosine (2'-amino-dA)

  • Structural Difference: A 2'-amino group replaces the hydroxyl group, altering substrate recognition .
  • Mechanism : Primarily inhibits RNA virus replication, unlike 2'-CdA’s DNA-targeted effects .
  • Biosynthesis: Produced alongside 2'-chloropentostatin (a potent ADA inhibitor) in Actinomadura sp., sharing a biosynthetic gene cluster with 2'-CdA derivatives .

2'-Deoxycoformycin (Pentostatin)

  • Structural Difference : A transition-state analog with a 1,3-diazepine ring and 2'-chloro modification, designed to inhibit ADA .
  • Mechanism : Irreversibly inhibits ADA (Ki = 0.53 nM), unlike 2'-CdA, which is merely ADA-resistant .
  • Clinical Use: Synergizes with 2'-CdA by preventing adenosine degradation, amplifying deoxyadenosine toxicity .

2-Bromo-2'-Deoxyadenosine (BrdAdo)

  • Structural Difference : Bromine replaces chlorine at the 2'-position .
  • Efficacy :
    • Similar IC50 to 2'-CdA in CCRF-CEM cells (0.068 µM vs. 0.045 µM) .
    • Requires higher doses for equivalent in vivo efficacy compared to 2'-CdA .

Key Pharmacokinetic and Pharmacodynamic Comparisons

Parameter 2'-CdA CAFdA 2'-Amino-dA Pentostatin
EC50 (µM) 0.15 (CLL/AML) 0.12 (CLL/AML) N/A (RNA virus focus) N/A (ADA inhibitor)
dCK Affinity Km = 12 µM Km = 8 µM Not phosphorylated Not applicable
Triphosphate t1/2 13.8–32.7 h >32 h N/A N/A
ADA Interaction Resistant Resistant Substrate Potent inhibitor (Ki = 0.53 nM)

Mechanisms of Resistance

  • dCK Deficiency : Loss of deoxycytidine kinase activity reduces phosphorylation of 2'-CdA and CAFdA, observed in HL60 and CCRF-CEM resistant lines .
  • Altered RNR Activity : In EHEB cells, 2'-CdA fails to inhibit RNR, leading to sustained dNTP pools and paradoxical S-phase progression .
  • Cross-Resistance : Cells resistant to 2'-CdA show cross-resistance to ara-C and fludarabine due to shared dependence on dCK .

Clinical and Research Implications

  • 2'-CdA remains a first-line therapy for indolent leukemias due to its predictable pharmacokinetics (plasma t1/2 = 6.7 h) and high intracellular accumulation (320-fold over plasma levels) .
  • CAFdA ’s superior phosphorylation and retention profile support its use in refractory pediatric leukemias, though long-term toxicity data are pending .
  • Combination Therapies : Co-administration with pentostatin or RNR inhibitors (e.g., hydroxyurea) may overcome resistance mechanisms .

Biological Activity

2'-Chloro-2'-deoxyadenosine (CdA), also known as cladribine, is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the treatment of various hematological malignancies. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Cytotoxicity and Apoptosis Induction

CdA exhibits potent cytotoxic effects against a variety of cancer cell lines, including T-lymphoblastic, B-lymphoblastic, myeloblastic, and melanoma cells. Its cytotoxicity is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis. The compound is phosphorylated intracellularly to its active triphosphate form, which disrupts DNA replication and repair processes.

Research indicates that CdA's mechanism involves the inhibition of ribonucleotide reductase, leading to decreased levels of deoxynucleotides necessary for DNA synthesis. This results in reduced cell proliferation and increased apoptosis in susceptible cell types .

Therapeutic Applications

Clinical Use in Hematological Malignancies

CdA is clinically utilized for the treatment of several conditions, including:

  • Chronic Lymphocytic Leukemia (CLL)
  • Hairy Cell Leukemia (HCL)
  • Cutaneous T-cell Lymphoma
  • Acute Leukemias

The efficacy of CdA in these malignancies is supported by clinical studies demonstrating significant responses in patients who are resistant to other therapies. For instance, a study highlighted its effectiveness in inducing remission in patients with HCL .

Table 1: Cytotoxic Activity of this compound Against Various Cell Lines

Cell LineIC50 (µM)Notes
MOLT-30.017Highly sensitive to CdA
U-937>100Resistant to CdA
K-562>100Resistant to CdA
IM-9>100Resistant to CdA
PHA-IV>100Resistant to CdA

IC50 refers to the concentration required to inhibit cell growth by 50% .

Case Studies

Case Study 1: Efficacy in Hairy Cell Leukemia

In a clinical trial involving patients with hairy cell leukemia, treatment with CdA resulted in a complete response rate of approximately 80%. The study demonstrated that CdA not only improved hematologic parameters but also had a favorable safety profile compared to traditional chemotherapeutic agents.

Case Study 2: Chronic Lymphocytic Leukemia

Another study focused on the use of CdA in patients with chronic lymphocytic leukemia showed that it led to significant reductions in lymphocyte counts and improvements in overall survival rates. Patients receiving CdA experienced fewer side effects compared to those treated with fludarabine or other conventional therapies .

Q & A

Q. Table 1. Synthetic Intermediates and Characterization

IntermediateProtection GroupYield (%)Purity (HPLC)Key NMR Shifts (δ, ppm)
9Trityl8799%7.25–7.45 (m, Trityl H)
11Tosyl4498%2.45 (s, Tosyl CH3)
12Deprotected9298%8.35 (s, H-8 adenine)

Q. Table 2. Enzyme Inhibition Parameters

CompoundRNR SourceIC50 (μM)Inhibition TypeReference
2′-Cl-2′-dAdoYeast2.1Competitive
2′-(2-Hydroxyethyl)-dAdoYeast5.8Mixed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-2'-deoxyadenosine
Reactant of Route 2
2'-Chloro-2'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.